

An In-depth Technical Guide to the Biological Activities of Lotusine Hydroxide

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Compound of Interest		
Compound Name:	Lotusine hydroxide	
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Abstract

Lotusine, a quaternary benzylisoquinoline alkaloid isolated from the green seed embryo of Nelumbo nucifera Gaertn., has demonstrated a range of biological activities with potential therapeutic applications. This document provides a comprehensive overview of the known biological effects of Lotusine, with a focus on its cardiovascular, dermatological, and metabolic properties. Detailed experimental methodologies, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts. For the purpose of this guide, "Lotusine" refers to the biologically active quaternary cation, while "Lotusine hydroxide" is the full compound including the hydroxide counter-ion.

Chemical Identity

· Compound Name: Lotusine

CAS Number: 6871-67-6

Molecular Formula: C19H24NO3+

- Synonyms: (-)-Lotusine, (1R)-1,2,3,4-Tetrahydro-6-hydroxy-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethylisoquinolinium[1][2]
- Compound Name: Lotusine hydroxide



• CAS Number: 3721-76-4

Molecular Formula: C₁₉H₂₅NO₄[3]

Known Biological Activities Cardiovascular Effects

Lotusine exhibits significant effects on the cardiovascular system, primarily impacting myocardial action potentials and hemodynamic parameters.

2.1.1. Effects on Myocardium and Cardiac Purkinje Fibers

Lotusine has been shown to affect the action potentials in the myocardium and the slow inward current in cardiac Purkinje fibers[3][4][5][6]. It has been observed to increase the levels of cyclic adenosine monophosphate (cAMP) in rat myocardium. Additionally, it elevates the levels of cyclic guanosine monophosphate (cGMP) in the rabbit corpus cavernosum in a concentration-dependent manner[7].

2.1.2. Hemodynamic Effects

In vivo studies in anesthetized rats have demonstrated that administration of Lotusine at a dose of 5 mg/kg leads to an increase in left ventricular pressure (LVP), left ventricular end-diastolic pressure (LVEDP), and systolic arterial blood pressure (SAP)[7].

2.1.3. Cardioprotective Effects

Lotusine has shown potential in mitigating doxorubicin-induced cardiotoxicity. In a study using H9c2 embryonic rat cardiomyocytes, pretreatment with Lotusine prevented doxorubicin-induced lipid peroxidation[7]. This suggests an antioxidant mechanism contributing to its cardioprotective effects. Furthermore, Lotusine pretreatment has been found to mitigate doxorubicin-mediated apoptosis by downregulating the pro-apoptotic gene Bax and the apoptotic executor caspase-3[3].

Dermatological and Anti-Aging Effects

2.2.1. Inhibition of MMP-1 Expression





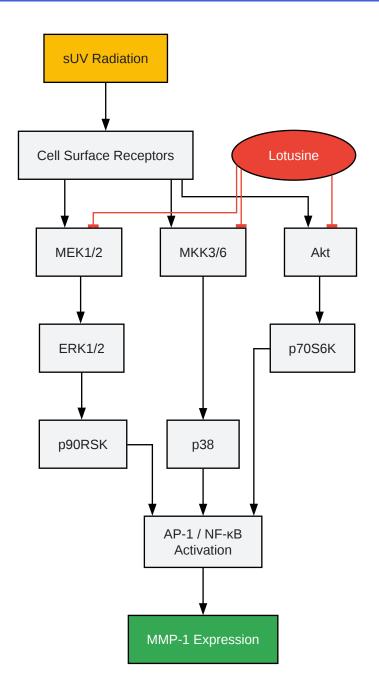


Lotusine has been identified as a potent inhibitor of solar ultraviolet (sUV)-induced matrix metalloproteinase-1 (MMP-1) expression in human keratinocytes[8]. MMP-1 is a key enzyme responsible for the degradation of collagen, a primary factor in skin aging and wrinkle formation[8]. Lotusine was found to inhibit MMP-1 protein expression at non-cytotoxic concentrations[8].

2.2.2. Modulation of Signaling Pathways in Skin Aging

The inhibitory effect of Lotusine on MMP-1 expression is mediated through the modulation of several key signaling pathways activated by sUV radiation. Lotusine has been shown to inhibit the MEK1/2-ERK1/2-p90RSK, MKK3/6-p38, and Akt-p70S6K pathways[8]. These pathways are crucial in the transcriptional activation of AP-1 and NF-kB, which in turn regulate MMP-1 expression[8].





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Inhibition of sUV-induced signaling pathways by Lotusine.[8]

Metabolic Effects

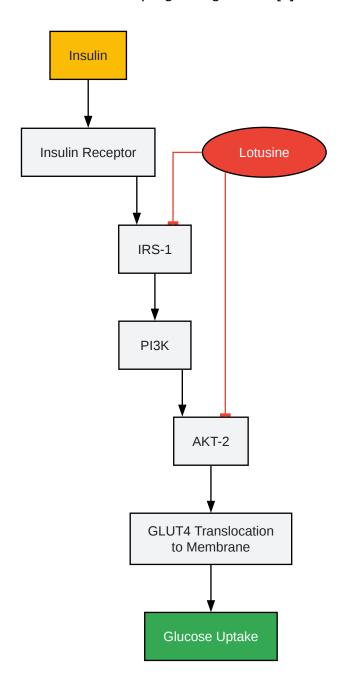
2.3.1. Anti-hyperglycemic Activity

Lotusine has demonstrated potential in managing hyperglycemia. It exhibits inhibitory effects on α -amylase and α -glucosidase, key enzymes involved in carbohydrate digestion and glucose absorption.



2.3.2. Modulation of Insulin Signaling

Lotusine has been shown to have prophylactic effects against D-glucose-induced oxidative stress in HepG2 cells. It appears to modulate the insulin signaling pathway by downregulating the expression of IRS-1 and AKT-2, while upregulating GLUT4[1].



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Modulation of the Irs-1/Pi3K/Akt pathway by Lotusine.[1]



Quantitative Data

Biological Activity	Assay	Target	Metric	Value	Reference
Anti- hyperglycemi c	Enzyme Inhibition	α-amylase	IC50	30.60 μg/mL	[1]
Anti- hyperglycemi c	Enzyme Inhibition	α-glucosidase	IC50	36.15 μg/mL	[1]
Cardiovascul ar	In vivo hemodynami cs	-	Dose	5 mg/kg	[7]
Cardiovascul ar	Myocardial signaling	cAMP levels	Concentratio n	0.1 to 3 μM	[7]

Experimental Protocols Inhibition of α -amylase and α -glucosidase

- α-amylase Inhibition Assay: A mixture of Lotusine at varying concentrations and a solution of α-amylase in phosphate buffer (pH 6.9) is pre-incubated. A starch solution is then added to initiate the reaction. The reaction is stopped by the addition of dinitrosalicylic acid color reagent. The absorbance is measured at 540 nm to determine the amount of maltose produced. Acarbose is used as a positive control.
- α-glucosidase Inhibition Assay: A solution of α-glucosidase in phosphate buffer (pH 6.9) is mixed with different concentrations of Lotusine and pre-incubated. p-nitrophenyl-α-Dglucopyranoside (pNPG) is added to start the reaction. The reaction is terminated by the addition of sodium carbonate. The absorbance of the liberated p-nitrophenol is measured at 405 nm. Acarbose is used as a positive control.

Western Blotting for MMP-1 and Signaling Proteins

 Cell Culture and Treatment: Human keratinocytes (HaCaT cells) are cultured under standard conditions. Cells are pre-treated with non-cytotoxic concentrations of Lotusine for a specified



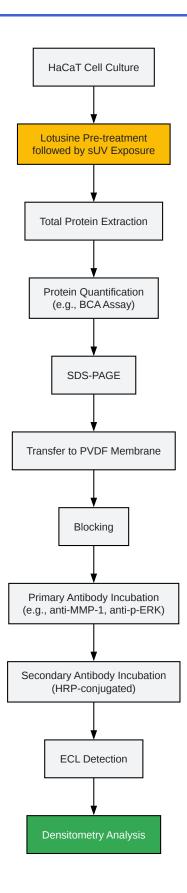




duration before being exposed to solar ultraviolet (sUV) radiation.

- Protein Extraction and Quantification: After treatment, cells are lysed to extract total protein.
 The protein concentration is determined using a standard assay such as the Bradford or BCA assay.
- SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for MMP-1, phosphorylated and total forms of MEK1/2, ERK1/2, p90RSK, MKK3/6, p38, Akt, and p70S6K. After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.





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Workflow for Western Blotting Analysis.



Conclusion and Future Directions

Lotusine hydroxide, and its active cation Lotusine, presents a promising natural compound with multifaceted biological activities. Its demonstrated effects on the cardiovascular system, skin, and metabolic processes warrant further investigation for potential therapeutic development. Future research should focus on elucidating the precise molecular targets of Lotusine, conducting more extensive in vivo studies to establish efficacy and safety profiles, and exploring potential synergistic effects with other compounds. The detailed methodologies and data presented in this guide aim to provide a solid foundation for these future research endeavors.

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